molecular formula C6H6N4OS B13092863 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one CAS No. 91184-09-7

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one

Cat. No.: B13092863
CAS No.: 91184-09-7
M. Wt: 182.21 g/mol
InChI Key: ICGMMQGRQXARHG-UHFFFAOYSA-N
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Description

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one is a purine-derived compound characterized by a methyl group at the 8-position and a sulfanylidene (thione) group at the 2-position.

Properties

CAS No.

91184-09-7

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

8-methyl-2-sulfanylidene-3,7-dihydropurin-6-one

InChI

InChI=1S/C6H6N4OS/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12)

InChI Key

ICGMMQGRQXARHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=S)N2

Origin of Product

United States

Preparation Methods

The synthesis of 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the desired compound. The synthetic route typically involves:

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfanylidene group.

    Common Reagents and Conditions: Reagents like halogens, acids, and bases are frequently used under controlled temperature and pressure conditions.

    Major Products: The major products depend on the type of reaction and the reagents used.

Scientific Research Applications

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

CRF1 Receptor Antagonists

Several 1,2,3,7-tetrahydro-6H-purin-6-one derivatives act as corticotropin-releasing factor 1 (CRF1) receptor antagonists. For example:

  • Compound 12d (IC₅₀ = 5.4 nM): Exhibits high potency and selectivity for CRF1 receptors. Its 8-methyl substitution and thione group enhance receptor binding, as evidenced by structure-activity relationship (SAR) studies .
  • NBI 30775/R121919 : A structurally distinct CRF1 antagonist with a pyrimidine core, highlighting the importance of the purine scaffold in achieving selectivity .

Key Differences :

  • 8-Methyl substitution : Present in the target compound and Compound 12d but absent in NBI 30773. This group likely improves lipophilicity and membrane permeability.
  • Thione vs.

MPO Inhibitors

AZD-5904 (UE8):

  • Structure : (R)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one.
  • Activity : Potent myeloperoxidase (MPO) inhibitor (IC₅₀ = 140 nM) with oral bioavailability. The tetrahydrofuran-methyl substitution at the 3-position enhances metabolic stability .
  • Comparison :
    • The target compound lacks the tetrahydrofuran-methyl group, which may reduce its MPO inhibition but improve CRF1 antagonism.
    • Both share the 2-thioxo group, suggesting a common pharmacophore for enzyme interaction .

Purine Derivatives with Modified Substituents

Camellimidazole E(8)
  • Structure : 1,3,7-Trimethyl-1,2,3,7-tetrahydro-6H-purin-6-one.
  • Properties : Lacks the 2-thione group, resulting in reduced hydrogen-bonding capacity and altered solubility compared to the target compound .
8-Hexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one
  • Structure : Features a hexylsulfanyl group at the 8-position and methyl groups at 1 and 3.
  • Safety Data : Classified as hazardous (GHS Category 5), highlighting the impact of alkyl chains on toxicity .

Fluorinated Analogs

8-{[(3-Fluorophenyl)methyl]sulfanyl}-9-phenyl-1,9-dihydro-6H-purin-6-one :

  • Structure : Contains a fluorophenylmethylsulfanyl group at the 8-position.
  • Properties : Increased logP (3.13) due to fluorine’s electronegativity and aromatic substitution, suggesting improved blood-brain barrier penetration compared to the target compound .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų)
8-Methyl-2-sulfanylidene-6H-purin 182.21 1.2* 2 48.2*
AZD-5904 252.29 2.5 1 48.2
Fluorophenylmethylsulfanyl analog 352.39 3.13 1 48.2

*Estimated based on structural analogs.

Biological Activity

8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one is a purine derivative characterized by its unique chemical structure that includes a methyl group and a sulfanylidene functional group. This compound belongs to the class of heterocyclic compounds and plays a significant role in various biological processes due to its structural similarity to nucleobases.

  • Molecular Formula : C₇H₈N₄OS
  • Molecular Weight : 182.206 g/mol
  • CAS Number : 91184-09-7

The molecular structure contributes to its potential biological activities, particularly in cellular metabolism and signaling pathways. The presence of the sulfanylidene group may enhance its reactivity and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one exhibit a range of biological activities. These activities include:

  • Antimicrobial Activity : Similar purine derivatives have shown effectiveness against various bacterial strains.
  • Antiproliferative Effects : Studies suggest potential applications in cancer therapy by inhibiting the proliferation of cancer cells.
  • Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Antimicrobial2-AminopurineEffective against E. coli and S. aureus
Antiproliferative8-HydroxyadenineInhibits growth of Hela and A549 cells
Enzyme Inhibition9-MethyladenineModulates RNA metabolism

The specific mechanisms through which 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one exerts its biological effects are still under investigation. However, potential interactions include:

  • Binding to Nucleic Acids : The purine structure allows for possible binding to DNA or RNA, influencing gene expression.
  • Enzyme Interaction : The compound may inhibit enzymes critical for nucleic acid synthesis or repair.

In silico studies have suggested that it could interact with proteins involved in bacterial virulence regulation, such as the accessory gene regulator (AgrA) protein in Staphylococcus aureus, potentially reducing pathogenicity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Studies :
    • A study on related purine derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the purine structure can enhance antimicrobial properties .
  • Antiproliferative Effects :
    • Research has shown that methanolic extracts containing similar purines exhibit significant antiproliferative activity against human cancer cell lines such as Hela and A549, with IC50 values indicating effective concentrations for therapeutic applications .
  • Enzymatic Studies :
    • Investigations into enzyme interactions have revealed that certain derivatives can inhibit key enzymes involved in nucleotide metabolism, leading to reduced cell proliferation in cancer models .

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